molecular formula C12H19N5O2 B2919930 N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine CAS No. 1286699-10-2

N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine

Cat. No. B2919930
CAS RN: 1286699-10-2
M. Wt: 265.317
InChI Key: ABMCURLLZGXFSD-UHFFFAOYSA-N
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Description

N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine, also known as CENP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CENP belongs to the class of nitroaromatic compounds, which have been widely studied for their biological activities.

Scientific Research Applications

Alkyl-Alkyl Suzuki Cross-Couplings

Research indicates that certain diamines, including structures similar to N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine, are effective ligands in metal-catalyzed cross-couplings. These findings are significant for developing methods for alkyl-alkyl Suzuki reactions, particularly with unactivated secondary alkyl halides (Saito & Fu, 2007).

Analytical Profiling in Chemistry

Diamines similar to the one have been identified and characterized in the context of analytical chemistry, especially in the study of psychoactive arylcyclohexylamines (De Paoli et al., 2013).

Polymer Science

In polymer science, diamines with cyclohexane structures are used to develop organosoluble polyimides. These compounds exhibit excellent solubility and thermal stability, making them valuable for various industrial applications (Yang, Su, & Hsiao, 2004).

Pharmaceutical Chemistry

Diamines with cyclohexane and similar structures play a role in the synthesis of therapeutic compounds. For instance, chiral N1-protected vicinal diamines derived from amino acids have been used to synthesize tetrahydropteridine C6-stereoisomers (Bailey, Chandrasekaran, & Ayling, 1992).

Material Science and Coordination Chemistry

Studies in material science and coordination chemistry have examined complexes involving N2O2 Schiff base ligands based on diamines including cyclohexane. These studies explore the electrochemical behavior and structural properties of these complexes (Azevedo et al., 1994).

properties

IUPAC Name

2-N-cyclohexyl-2-N-ethyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-2-16(9-6-4-3-5-7-9)12-14-8-10(17(18)19)11(13)15-12/h8-9H,2-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCURLLZGXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine

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